molecular formula C15H21NO2 B13440610 Ketobemidone-d3

Ketobemidone-d3

Cat. No.: B13440610
M. Wt: 250.35 g/mol
InChI Key: ALFGKMXHOUSVAD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ketobemidone-d3 is a deuterated form of ketobemidone, a powerful synthetic opioid analgesic. It is used primarily in scientific research as a stable isotope-labeled compound. Ketobemidone itself is known for its effectiveness in treating severe pain, comparable to morphine, and possesses some NMDA-antagonist properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketobemidone-d3 involves the incorporation of deuterium atoms into the ketobemidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated reagents and solvents would be optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ketobemidone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ketobemidone-d3 is used extensively in scientific research due to its stable isotope labeling. Applications include:

Mechanism of Action

Ketobemidone-d3 exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the mu, kappa, and delta opioid receptors, leading to analgesic effects. Additionally, it has NMDA-antagonist properties, which contribute to its effectiveness in treating certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketobemidone-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific studies .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

250.35 g/mol

IUPAC Name

3,3,3-trideuterio-1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one

InChI

InChI=1S/C15H21NO2/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12/h4-6,11,17H,3,7-10H2,1-2H3/i1D3

InChI Key

ALFGKMXHOUSVAD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O

Origin of Product

United States

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